SERCA2b Inhibition: Superior Potency Over Oleamide
In a direct head-to-head comparison using COS-1 cells overexpressing the human SERCA2b isoform, linoleamide exhibited an IC50 of 19 ± 1.4 µM for inhibiting Ca²⁺-ATPase activity [1]. In contrast, oleamide only partially inhibited this same isoform, and a precise IC50 could not be determined under the same experimental conditions, highlighting a critical difference in their interaction with this key calcium pump [1].
| Evidence Dimension | SERCA2b Ca²⁺-ATPase Activity Inhibition (IC50) |
|---|---|
| Target Compound Data | 19 ± 1.4 µM |
| Comparator Or Baseline | Oleamide (Partial inhibition, IC50 not determinable) |
| Quantified Difference | Complete inhibition achievable with linoleamide, but not with oleamide. |
| Conditions | hSERCA2b overexpressed in COS-1 cells; assay performed at 37°C for 30 min. |
Why This Matters
For researchers investigating the role of SERCA2b in cardiac or smooth muscle physiology, linoleamide provides a complete inhibition profile, whereas oleamide is unsuitable due to its partial, non-quantifiable effect.
- [1] Yamamoto, S., et al. (2017). Inhibitory action of linoleamide and oleamide toward sarco/endoplasmic reticulum Ca2+-ATPase. BBA - General Subjects, 1861(1 Pt A), 3399–3405. View Source
